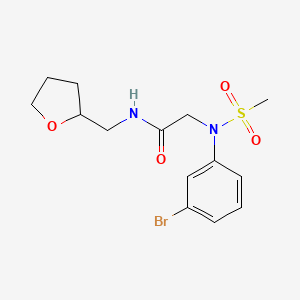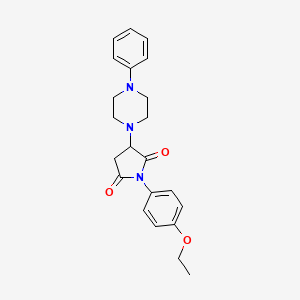![molecular formula C23H28N2O4S B3927546 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B3927546.png)
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[221]heptanyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a methoxy group, and a bicycloheptanyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with thionyl chloride.
Introduction of the methoxy group: This step involves the methylation of the benzenesulfonyl chloride using methanol in the presence of a base.
Formation of the anilino derivative: The methoxybenzenesulfonyl chloride is then reacted with aniline to form the N-(benzenesulfonyl)-2-methoxyaniline.
Formation of the bicycloheptanyl derivative: The final step involves the reaction of the N-(benzenesulfonyl)-2-methoxyaniline with 2-bicyclo[2.2.1]heptanyl acetamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-[N-(benzenesulfonyl)-2-hydroxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide.
Reduction: Formation of 2-[N-(benzene)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide.
Substitution: Formation of 2-[N-(benzenesulfonyl)-2-halogen-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzenesulfonyl chloride: Shares the benzenesulfonyl and methoxy groups but lacks the bicycloheptanyl structure.
5-Chloro-2-methoxybenzenesulfonyl chloride: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide is unique due to its combination of a benzenesulfonyl group, a methoxy group, and a bicycloheptanyl structure. This unique combination imparts specific chemical properties and potential biological activities that are not found in simpler analogs.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-16-8-11-22(29-2)21(12-16)25(30(27,28)19-6-4-3-5-7-19)15-23(26)24-20-14-17-9-10-18(20)13-17/h3-8,11-12,17-18,20H,9-10,13-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSZVQHOOVFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B3927464.png)
![4-methyl-3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3927474.png)

![N-(4-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3927480.png)
![3-bromo-4-methoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3927482.png)
![2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3927489.png)
![ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B3927494.png)




![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B3927526.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927539.png)
![3,4-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927541.png)
